HLA-A*0201 Binding Affinity of [Asp371]-Tyrosinase (369-377)
[Asp371]-Tyrosinase (369-377) binds to HLA-A*0201 with an IC50 value of 1.2 µg/ml, as determined in a T2 cell binding assay [1]. This affinity is considered moderate and is a key determinant of its immunogenicity [1]. The unmodified Asn371 peptide has a different, likely lower, binding affinity, although a direct quantitative comparison is not available in the same assay [2].
| Evidence Dimension | HLA-A*0201 binding affinity (IC50) |
|---|---|
| Target Compound Data | 1.2 µg/ml |
| Comparator Or Baseline | Unmodified Asn371 peptide (not explicitly quantified in same assay) |
| Quantified Difference | N/A (Different binding profile expected) |
| Conditions | T2 cell binding assay; IC50 determination |
Why This Matters
Quantified binding affinity enables researchers to predict peptide immunogenicity and select the appropriate epitope for T-cell stimulation assays or vaccine formulation.
- [1] van Elsas, A., van der Burg, S. H., van der Minne, C. E., Borghi, M., Mourer, J. S., Melief, C. J., & Schrier, P. I. (1996). Peptide-pulsed dendritic cells induce tumoricidal cytotoxic T lymphocytes from healthy donors against stably HLA-A*0201-binding peptides from the Melan-A/MART-1 self antigen. European Journal of Immunology, 26(8), 1683-1689. View Source
- [2] Skipper, J. C. A., Hendrickson, R. C., Gulden, P. H., Brichard, V., Van Pel, A., Chen, Y., ... & Engelhard, V. H. (1996). An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification and suggests a novel pathway for processing of membrane proteins. Journal of Experimental Medicine, 183(2), 527-534. View Source
